molecular formula C13H20ClN B3248819 1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride CAS No. 1895254-38-2

1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3248819
CAS No.: 1895254-38-2
M. Wt: 225.76
InChI Key: SIQCILWRFXXDDO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₄ClN It is a derivative of cyclopropane and phenyl groups, featuring a tert-butyl group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Bromination and Cyclization: One common synthetic route involves the bromination of 4-tert-butylbenzene to form 4-tert-butylbromobenzene, followed by cyclization with cyclopropanation reagents such as cyclopropylamine.

  • Reductive Amination: Another method involves the reductive amination of 4-tert-butylbenzaldehyde with cyclopropanamine in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Electrophilic reagents like alkyl halides and Lewis acids.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines or alcohols.

  • Substitution: Alkylated derivatives or halogenated compounds.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)cyclopropan-1-amine hydrochloride

  • 1-(4-Ethylphenyl)cyclopropan-1-amine hydrochloride

  • 1-(4-Propylphenyl)cyclopropan-1-amine hydrochloride

Uniqueness: 1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride stands out due to its bulky tert-butyl group, which can influence its reactivity and binding affinity compared to its analogs.

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13;/h4-7H,8-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCILWRFXXDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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